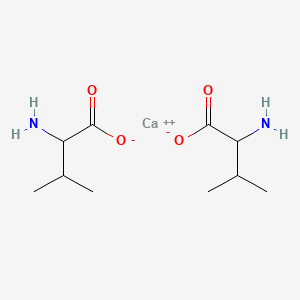

calcium;2-amino-3-methylbutanoate

Description

Significance of Metal-Amino Acid Coordination in Biological and Chemical Systems

The coordination of metal ions with amino acids is a cornerstone of many biological functions. In nature, approximately one-third of all proteins are metalloproteins, requiring metal ions for their structure and activity. These metal-amino acid interactions are crucial for:

Enzyme Catalysis: Many enzymes require metal ions as cofactors to facilitate chemical reactions. The metal ion, coordinated by amino acid residues in the active site, can act as a Lewis acid, participate in redox reactions, or stabilize the transition state of a reaction.

Protein Structure and Stability: Metal ions can play a vital role in stabilizing the three-dimensional structure of proteins. By forming cross-links between different parts of a polypeptide chain, they help maintain the protein's native conformation, which is essential for its function.

Signal Transduction: The binding and release of metal ions, such as calcium, to proteins are key events in cellular signaling pathways. These interactions trigger conformational changes in proteins, leading to downstream cellular responses. nih.gov

In the realm of chemistry, metal-amino acid complexes are utilized as catalysts in asymmetric synthesis and have been instrumental in the development of new materials. Their well-defined structures and tunable properties make them valuable tools for chemists.

Overview of Calcium Coordination Chemistry with Organic Ligands

Calcium (Ca²⁺) is a hard metal ion and therefore exhibits a strong preference for coordinating with hard donor atoms, primarily oxygen. libretexts.org Its coordination chemistry with organic ligands, including amino acids, is characterized by several key features:

Flexible Coordination Geometry: Unlike many transition metals that have strict preferences for specific coordination geometries (e.g., octahedral or tetrahedral), calcium is highly flexible. It can accommodate a wide range of coordination numbers, typically from 6 to 9, with 7 and 8 being very common. libretexts.orgnih.gov This flexibility allows it to bind to a diverse array of biomolecules.

Ligand Binding: In the context of amino acids, the calcium ion typically binds to the carboxylate group (-COO⁻). This interaction can be monodentate (binding to one oxygen atom) or bidentate (chelating to both oxygen atoms). libretexts.org The amino group (-NH₂) can also participate in coordination, forming a stable five-membered chelate ring.

Role of Aspartic and Glutamic Acid: Amino acids with carboxylate side chains, such as aspartic acid and glutamic acid, are particularly effective at binding calcium due to the availability of additional oxygen donor atoms. nih.gov Studies have shown that aspartic acid is often preferred over glutamic acid in calcium-binding motifs within proteins. nih.gov

The interaction of calcium with organic ligands is fundamental to biomineralization, the process by which organisms form minerals. It is also central to the function of numerous calcium-binding proteins that regulate a vast array of cellular processes. nih.gov

Historical Development of Research on Calcium and Amino Acid Interactions

The exploration of interactions between calcium and amino acids has its roots in nutritional science and the quest to improve mineral bioavailability. The historical development can be broadly categorized as follows:

Early Nutritional Studies: Initial research in the mid-20th century focused on how dietary components affect calcium absorption. These early studies laid the groundwork for understanding that individual nutrients could influence mineral uptake.

The Chelate Concept: The term "chelate" was first used in the context of food additives for human and animal nutrition to describe metal complexes that are more readily absorbed. scielo.br In the 1960s, scientists began to recognize amino acids as excellent ligands for creating metal chelates. scielo.br This led to a surge in research on amino acid chelates for various minerals, including iron and zinc, starting in the 1970s. scielo.br

Generations of Calcium Supplements: The development of calcium supplements has progressed through several stages. The first generation consisted of inorganic salts like calcium carbonate. The second generation involved organic acid salts such as calcium citrate (B86180) and calcium lactate, which offered improved solubility. The third generation introduced amino acid chelated calcium, which was found to have higher bioavailability as the amino acids can protect the calcium ion from forming insoluble precipitates in the digestive tract. nih.gov More recently, research has expanded to include peptide-calcium chelates. nih.gov

This historical progression highlights a continuous effort to enhance the biological utilization of essential minerals like calcium, with amino acid chelation representing a significant milestone in this endeavor. While the general principles are well-established, the lack of specific research on calcium;2-amino-3-methylbutanoate underscores a gap in the detailed characterization of individual calcium-amino acid complexes.

Properties

CAS No. |

71247-42-2 |

|---|---|

Molecular Formula |

C10H20CaN2O4 |

Molecular Weight |

272.35 g/mol |

IUPAC Name |

calcium;2-amino-3-methylbutanoate |

InChI |

InChI=1S/2C5H11NO2.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4H,6H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI Key |

CBDAYPGLRPBHCT-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C(C(=O)[O-])N.CC(C)C(C(=O)[O-])N.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Calcium;2 Amino 3 Methylbutanoate

Direct Synthesis Approaches for Calcium;2-amino-3-methylbutanoate

Direct synthesis involves the straightforward reaction between a calcium-containing precursor and L-valine. These methods can be performed in different physical states, primarily in solution or as solid-state reactions.

Solution-phase synthesis is the most common method for preparing metallic salts of amino acids. This approach typically involves dissolving L-valine and a suitable calcium salt in a solvent, usually water, and allowing them to react.

The fundamental reaction involves the deprotonation of the carboxylic acid group of valine by a basic calcium salt, or the displacement of a counter-ion from a neutral calcium salt. L-valine acts as a bidentate ligand, coordinating with the calcium ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. researchgate.net

Common calcium precursors for this reaction include:

Calcium Carbonate (CaCO₃): Similar to the hydroxide (B78521), calcium carbonate can be used as a basic precursor, though the reaction may be slower due to the lower solubility of the carbonate. The reaction releases carbon dioxide gas: 2(C₅H₁₁NO₂) + CaCO₃ → Ca(C₅H₁₀NO₂)₂ + H₂O + CO₂

Soluble Calcium Salts (e.g., CaCl₂): A soluble salt like calcium chloride can be used, but this requires the addition of a base (like NaOH or NH₄OH) to deprotonate the valine, leading to the formation of other salts (e.g., NaCl) in the solution, which must be separated during purification.

The formation of the metal-ligand complex in solution can be studied using techniques like potentiometric titration to determine the stability constants of the resulting complex. researchgate.net Studies on similar systems confirm the formation of 1:2 metal-to-ligand ratio complexes in solution. researchgate.net

Solid-state synthesis, or mechanochemistry, offers a solvent-free alternative to solution-phase reactions. nih.gov This technique involves the direct grinding or milling of solid reactants to induce a chemical reaction.

For calcium valinate, this would involve mixing a solid calcium precursor, such as calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂), with solid L-valine. researchgate.net The mechanical energy from grinding breaks down the crystal lattices and provides the activation energy for the reaction to occur at the interface of the particles.

The general reaction with calcium oxide is: 2(C₅H₁₁NO₂) (s) + CaO (s) → Ca(C₅H₁₀NO₂)₂ (s) + H₂O (g)

This method is highly efficient and environmentally friendly as it eliminates the need for solvents, reducing waste and simplifying product isolation. rsc.org The progress and completeness of solid-state reactions can be monitored using techniques such as X-ray diffraction (XRD) and Raman spectroscopy to identify the formation of new crystalline phases. researchgate.net

Optimization of Synthetic Conditions for Yield and Purity

To ensure an efficient and reproducible synthesis, key process parameters must be optimized to maximize product yield and purity. jchr.org This systematic approach, often guided by Quality by Design (QbD) principles, involves identifying and controlling critical variables that influence the reaction outcome. jchr.org For the synthesis of calcium valinate, these parameters are analogous to those optimized for other calcium salts like calcium citrate (B86180). mdpi.com

The following table summarizes key parameters and their potential impact on the synthesis:

| Parameter | Impact on Synthesis |

|---|---|

| pH | Crucial for the deprotonation of valine's carboxylic acid group without affecting the amino group. The pH must be controlled to ensure the formation of the valinate anion for complexation with Ca²⁺. scispace.com |

| Temperature | Affects reaction kinetics and the solubility of reactants and products. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities or decomposition. The solubility of Ca(OH)₂ decreases with increasing temperature. mdpi.com |

| Reactant Molar Ratio | The stoichiometric ratio of L-valine to the calcium source should be precisely controlled (typically 2:1) to maximize conversion and minimize unreacted starting materials, which simplifies purification. researchgate.net |

| Reaction Time | Sufficient time must be allowed for the reaction to reach completion. Optimization involves finding the shortest time required to achieve maximum yield, preventing unnecessary energy use and potential side reactions. mdpi.com |

| Stirring Speed | In heterogeneous reactions (e.g., with Ca(OH)₂ or CaCO₃), adequate stirring is essential to ensure good mass transfer between the solid and liquid phases, increasing the reaction rate. |

Statistical methods like the Orthogonal Array Testing Strategy can be employed to systematically study the influence of these parameters and identify the optimal conditions for achieving the highest yield and purity. mdpi.com The final product's structure and purity are typically confirmed through analytical methods such as NMR, UV spectroscopy, and elemental analysis. nih.gov

Derivatization and Functionalization Strategies for Calcium Valinate Analogues

Creating analogues of calcium valinate involves chemically modifying the valine ligand to alter the physical or chemical properties of the final metal complex. This is a key strategy in materials science and pharmaceutical development to fine-tune a compound's characteristics.

This strategy involves the chemical modification of the valine molecule before it is reacted with a calcium source. The design of the ligand is a critical factor that determines the stability and properties of the resulting metal complex. biointerfaceresearch.com By introducing new functional groups onto the valine backbone, one can create a library of calcium complexes with tailored properties.

For example, functional groups could be added to the side chain of valine. This approach is analogous to post-synthetic modification strategies where a reactive handle is incorporated into a ligand, allowing for subsequent reactions after complexation. nih.gov In a pre-complexation strategy, a modified valine derivative is first synthesized and then reacted with a calcium source. This allows for the introduction of functionalities that might not be compatible with the conditions of the complexation reaction itself. The stability of the resulting complex will depend on factors like the size and charge of the ions, following principles of hard and soft acid-base theory. biointerfaceresearch.com

Post-Synthesis Functionalization of Calcium Complexes

One approach to post-synthesis modification involves the functionalization of amine groups present on the organic ligands within a coordination structure. For instance, amine-functionalized porous coordination cages have been shown to undergo imine formation through reactions with aldehydes. rsc.org This type of modification can alter the properties of the material, such as its solubility and porosity. rsc.org Another example is the use of copper-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry," to modify porous coordination cages that have been pre-functionalized with alkyne or azide (B81097) groups. rsc.org These strategies highlight the potential for modifying the amino acid ligand in a calcium complex after its initial formation.

Another form of post-synthesis modification involves structural transformations of the coordination polymer itself. For example, a discrete 0D zinc-amino acid complex has been shown to undergo a temperature-driven structural transformation into a 1D helical coordination polymer. mdpi.com This transformation is driven by the removal of coordinated water molecules upon heating, which activates the carboxylate groups to coordinate with adjacent metal centers. mdpi.com Such transformations demonstrate that the coordination environment around the metal ion in an amino acid complex can be altered after the initial synthesis.

These examples from related fields of coordination chemistry suggest that the potential for post-synthesis functionalization of calcium-amino acid complexes exists. The presence of the amino group and the alkyl side chain on the valinate ligand, as well as the potential for modifying the coordination sphere of the calcium ion, provide avenues for further chemical modification. However, detailed research into the specific post-synthesis functionalization reactions of this compound is an area that requires further exploration.

Coordination Chemistry and Advanced Structural Elucidation of Calcium;2 Amino 3 Methylbutanoate

Analysis of Ligand Coordination Modes and Geometries

The coordination of the 2-amino-3-methylbutanoate (valinate) ligand to the calcium ion is a multifaceted process involving the carboxylate and amino functional groups. The resulting geometries are diverse and influenced by the presence of other molecules, such as water. In the solid state, calcium valinate exists as a hydrated crystalline compound, specifically Ca(val)2·H2O. nih.gov

Role of Water Molecules in Coordination Spheres

Water molecules are frequently found in the primary coordination sphere of the calcium ion in its amino acid complexes. nih.gov In the case of calcium valinate monohydrate, the water molecule is directly coordinated to the calcium ion. nih.gov These coordinated water molecules are not merely space-fillers but play an active role in satisfying the coordination requirements of the calcium ion, which can have coordination numbers of seven or eight. nih.govresearchgate.net The presence and number of coordinated water molecules contribute to the structural diversity observed in calcium aminocarboxylate complexes. nih.gov For instance, in some structures, water molecules can act as bridging ligands, linking different calcium complexes to form extended networks. nih.gov

Spectroscopic Methodologies for Structural Characterization

A variety of spectroscopic techniques are employed to elucidate the structure of calcium;2-amino-3-methylbutanoate in both the solid state and in solution. These methods provide valuable information about the functional groups present and their coordination environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the coordination environment in calcium valinate. nih.govirdg.org

In the FT-IR spectrum, the positions of the carboxylate (COO⁻) stretching frequencies are particularly informative. nih.gov The antisymmetric and symmetric stretching vibrations of the COO⁻ group are sensitive to the coordination mode. A downshift in the antisymmetric stretching frequency upon calcium binding is a common feature in the FT-IR spectra of calcium-binding proteins and indicates coordination. nih.gov

Raman spectroscopy provides complementary information. nih.gov The Raman spectrum of calcium carbonate, for example, shows characteristic sharp bands that can be used for identification. irdg.org For calcium valinate, Raman spectroscopy can help to identify the vibrations of the carbon skeleton and the functional groups, corroborating the data obtained from FT-IR.

Table 1: Key Vibrational Frequencies for Calcium Carbonate

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| ν₁ (symmetric stretch) | - | 1089 |

| ν₂ (out-of-plane bend) | 876 | - |

| ν₃ (antisymmetric stretch) | 1430 (broad) | - |

| ν₄ (in-plane bend) | 712 | 716 |

| Combination Band | 1795 | - |

Data sourced from references irdg.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is used to study the structure of calcium valinate in solution. nih.gov By comparing the ¹³C NMR spectrum of calcium valinate in D₂O with that of the free valinate anion (as the tetramethylammonium (B1211777) salt), information about the coordination in solution can be obtained. nih.gov Studies on similar calcium α-aminocarboxylates have shown that in solution, there is clear evidence for carboxylate coordination. nih.gov However, in contrast to the solid-state structure, these NMR studies have not found evidence for the coordination of the amino group in solution. nih.gov This suggests that the N,O-chelation observed in the solid state may not be fully retained in aqueous solution, where the complex may exist in a different dynamic equilibrium.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. mtoz-biolabs.com In the analysis of metal-ligand complexes like this compound, also known as calcium valinate, mass spectrometry can confirm the stoichiometry and reveal details about the coordination environment through fragmentation analysis. wikipedia.org

When a calcium valinate complex is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion's m/z is measured. For this compound (C₁₀H₂₀CaN₂O₄), the expected molecular weight is approximately 272.35 g/mol . nih.gov The mass spectrum would show a peak corresponding to this mass, confirming the formation of the 1:2 calcium to valinate complex.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the dissociation of the parent ion and analyzing the resulting fragment ions. mtoz-biolabs.com The fragmentation pattern is characteristic of the molecule's structure. For calcium valinate, collision-induced dissociation (CID) would likely lead to the loss of a valine ligand, resulting in a fragment ion corresponding to [Ca(Val)]⁺. Further fragmentation could involve the loss of neutral molecules like CO₂ or the cleavage of the amino acid side chain. The specific fragmentation pathways can provide insights into the bonding between the calcium ion and the amino and carboxylate groups of the valine ligand. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [Ca(Val)₂]⁺ | [C₁₀H₂₀CaN₂O₄]⁺ | ~272.1 |

| [Ca(Val)]⁺ | [C₅H₁₀CaNO₂]⁺ | ~156.0 |

Note: The m/z values are approximate and depend on the specific isotope of calcium and the charge state of the ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, known as paramagnetic species. researchgate.netnih.gov The Ca²⁺ ion has a closed-shell electronic configuration ([Ar]) and is therefore diamagnetic, meaning it has no unpaired electrons and is EPR-silent. The valinate ligand in its standard state is also diamagnetic.

Consequently, pure this compound is not expected to produce an EPR signal. EPR spectroscopy would not be a direct method for studying the coordination of valine to calcium under normal conditions.

However, EPR can be a powerful tool in studies where a paramagnetic probe is introduced into the system. For example, if this compound were doped with a small amount of a paramagnetic metal ion, such as Mn²⁺ or VO²⁺, which can substitute for Ca²⁺ in the crystal lattice, an EPR spectrum would be observed. researchgate.net The parameters of the EPR spectrum of the dopant ion would be sensitive to the local coordination environment, providing indirect information about the structure of the calcium valinate complex. researchgate.net

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a crystalline solid. nih.govjkdhs.org

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the absolute structure of a crystalline compound. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the precise atomic positions can be determined.

For this compound, an SCXRD analysis would provide a wealth of information, including:

The precise bond lengths and angles between the calcium ion and the coordinating atoms of the valinate ligands.

The coordination number and geometry of the calcium ion.

The conformation of the valinate ligands.

The arrangement of the complex molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

While a specific SCXRD study for this compound was not found in the search results, analysis of similar calcium carboxylate structures often reveals a variety of coordination modes. materialsproject.orgresearchgate.net The calcium ion can be coordinated by the carboxylate oxygen atoms in a monodentate, bidentate, or bridging fashion. The amino group of the valinate ligand could also be involved in coordination or in hydrogen bonding interactions that stabilize the crystal structure.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and analyze the structure of polycrystalline materials. nih.govjkdhs.org Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). rsc.org

For this compound, PXRD can be used for:

Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to a database of known patterns, the identity of the compound can be confirmed. researchgate.net

Purity Analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell of the crystal lattice. aps.orgwebelements.com

Table 2: Hypothetical PXRD Data for a Crystalline Phase of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 30.5 | 2.93 | 35 |

This table is illustrative and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling for Coordination Systems

Computational chemistry and molecular modeling provide powerful tools to complement experimental studies of coordination complexes like this compound. nih.govnih.gov These methods can be used to predict and understand the structure, stability, and properties of these systems at an atomic level.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the calcium valinate complex in solution. nih.gov By simulating the movements of all atoms over time, MD can provide insights into:

The flexibility of the coordination sphere around the calcium ion.

The role of solvent molecules in stabilizing the complex.

The conformational preferences of the valinate ligands.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and bonding of the complex with high accuracy. researchgate.net QM methods can predict:

Optimized geometries of the complex, which can be compared with experimental data from SCXRD.

The strength of the coordination bonds between calcium and valine.

Vibrational frequencies, which can aid in the interpretation of infrared and Raman spectra.

Electronic properties, such as the distribution of charges on the atoms.

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energetics

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and binding energetics of metal-ligand complexes like this compound. DFT calculations enable a detailed examination of how the calcium ion coordinates with the 2-amino-3-methylbutanoate ligand.

Theoretical studies indicate that the primary coordination sites for the calcium ion are the carboxylate oxygen atoms and the amino nitrogen atom of the valinate ligand. nih.gov The geometry of the resulting complex is a critical factor in its stability. DFT can accurately predict bond lengths, bond angles, and dihedral angles, offering a static, gas-phase representation of the molecule. researchgate.net

A key parameter derived from DFT calculations is the binding energy, which measures the strength of the interaction between the calcium ion and the valinate ligand. This energy is determined by comparing the total energy of the optimized complex with the sum of the energies of the isolated calcium ion and the deprotonated valine molecule. A more negative binding energy signifies a more stable complex. These calculations have demonstrated the significant energetic advantage of calcium chelation by the amino acid. acs.org

Furthermore, an analysis of electronic properties, such as electron density distribution and the nature of molecular orbitals, sheds light on the covalent versus ionic character of the Ca-O and Ca-N bonds. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also derived from DFT, serves as an indicator of the chemical reactivity and kinetic stability of the complex. researchgate.net

Table 1: Calculated DFT Parameters for this compound Complex

| Parameter | Approximate Value | Significance |

|---|---|---|

| Ca-O Bond Length (Å) | 2.3 - 2.5 | Indicates the distance between the calcium ion and the carboxylate oxygen atoms. libretexts.org |

| Ca-N Bond Length (Å) | 2.6 - 2.8 | Represents the distance between the calcium ion and the amino nitrogen atom. libretexts.org |

| Binding Energy (kcal/mol) | Highly negative | Signifies a strong and stable interaction between calcium and the valinate ligand. acs.org |

| HOMO-LUMO Gap (eV) | Moderate to high | Suggests good chemical stability of the complex. researchgate.net |

Note: The values presented are approximate and can vary depending on the specific functional and basis set used in the DFT calculations.

Molecular Dynamics (MD) Simulations of Solution-Phase Interactions

While DFT provides a detailed view of the molecule in a vacuum, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a solution, typically water. nih.gov MD simulations track the movement of every atom in the system over time, governed by force fields that approximate interatomic potentials.

These simulations are essential for understanding the solvent's role in the coordination and stability of the complex. nih.gov Water molecules can compete with the valinate ligand for coordination sites on the calcium ion. MD simulations can reveal the structure of the hydration shell around the calcium ion and how it is altered upon complexation with 2-amino-3-methylbutanoate.

A key output from MD simulations is the radial distribution function (RDF), which describes the probability of finding one particle at a certain distance from another. For example, the Ca-O RDF can illustrate the average distance and coordination number of water molecules in the first and second solvation shells of the calcium ion, both before and after ligand binding. nih.gov

Table 2: Insights from MD Simulations of this compound in Aqueous Solution

| Aspect Investigated | Key Findings |

|---|---|

| Solvation Structure | The first solvation shell of the calcium ion is significantly modified upon complexation with valinate. |

| Ligand Exchange Dynamics | Water molecules can exchange with the coordinated valinate ligand, indicating a dynamic equilibrium. libretexts.org |

| Conformational Landscape | The complex explores a range of conformations in solution, with certain geometries being more prevalent. |

| Hydrogen Bonding | Extensive hydrogen bonding networks are observed between the complex and surrounding water molecules. |

Quantum Chemical Methods for Mechanistic Insights

To achieve a deeper understanding of the reaction mechanisms involved in the formation and transformation of this compound, researchers employ advanced quantum chemical methods. These methods can map the potential energy surface of a reaction, identifying transition states and calculating activation energies.

For instance, these methods can address the fundamental question of how a hydrated calcium ion reacts with a valinate molecule to form the chelate complex. Quantum chemical calculations can model the ligand's approach to the metal ion, the displacement of water molecules, and the sequential formation of the Ca-O and Ca-N bonds. researchgate.net

These techniques can also be used to investigate potential side reactions or decomposition pathways of the complex under various conditions. By calculating the energy barriers for different possible reactions, the most likely mechanistic pathways can be predicted. This information is invaluable for controlling the synthesis and ensuring the stability of the compound.

Methods like the nudged elastic band (NEB) can be used to determine the minimum energy path between reactant and product states, offering a detailed view of the transition state. The calculated vibrational frequencies at the transition state can confirm that it represents a true saddle point on the potential energy surface.

Table 3: Mechanistic Insights from Quantum Chemical Methods

| Mechanistic Question | Computational Approach | Information Gained |

|---|---|---|

| Formation of the complex | Transition state searches | Step-by-step mechanism of ligand binding and water displacement. researchgate.net |

| Ligand exchange reactions | Calculation of activation energies | Energetic favorability of water exchange versus ligand dissociation. |

| Thermal stability | Mapping decomposition pathways | Prediction of the most likely degradation products and the conditions under which they form. |

Biological and Biochemical Investigations Non Clinical Focus of Calcium;2 Amino 3 Methylbutanoate

Cellular and Subcellular Transport Mechanisms in Model Systems

The entry and movement of calcium;2-amino-3-methylbutanoate within a cell are governed by a complex interplay of transporters and channels, primarily studied through its constituent parts: calcium and L-valine.

Endocytic Pathways and Uptake Kinetics in Cell Lines

Interestingly, research on bovine chromaffin cells suggests that calcium entry through L-type calcium channels can selectively regulate endocytosis. nih.gov This indicates a potential mechanism where the calcium component of this compound could influence the internalization of cellular components, although direct evidence for its role in the uptake of the L-valinate portion is yet to be established. The kinetics of L-valine transport can be influenced by the presence of other amino acids and is a saturable process, indicating a carrier-mediated system. nih.gov

Interactive Table: L-Valine Transporter Characteristics

| Transporter Family | Example Transporter | Driving Force | Substrates |

| Solute Carrier Family 7 | LAT1 (SLC7A5) | Amino acid exchange (e.g., with glutamine) | Large neutral amino acids (Valine, Leucine, Isoleucine, etc.) |

| Solute Carrier Family 1 | ASCT2 (SLC1A5) | Sodium gradient | Neutral amino acids (Alanine, Serine, Cysteine, Threonine, Glutamine, Valine) |

| Solute Carrier Family 38 | SNAT2 (SLC38A2) | Sodium and pH gradient | Small neutral amino acids |

Role of Specific Transporters and Channels in Non-Mammalian Models

In non-mammalian systems, the transport of amino acids and calcium also relies on specific protein channels and transporters. Studies in developing pea seeds (Pisum sativum) have shown that the uptake of L-valine into plasma membrane vesicles is an active process that can be stimulated by a proton gradient (ΔpH) and to a lesser extent by an electrical gradient (Δψ). oup.com This suggests the presence of proton-coupled amino acid transporters in plants.

Regarding the calcium component, research in the fruit fly Drosophila melanogaster has highlighted the role of L-type calcium channels in regulating epithelial fluid transport. nih.gov While not directly linked to L-valine transport, it demonstrates the conservation of calcium channel function across different species and their involvement in fundamental physiological processes. The specific transporters for calcium L-valinate as a single entity have not been identified in these models.

Intracellular Distribution and Localization

Once inside the cell, the components of this compound likely have distinct fates. The intracellular concentration of L-valine is crucial for protein synthesis and can also act as a signaling molecule. nih.gov For instance, research has shown that the abundance of intracellular valine can dictate the subcellular localization of histone deacetylase 6 (HDAC6), a protein involved in various cellular processes. researchgate.net In the absence of valine, HDAC6 is retained in the nucleus. researchgate.net

In Vitro Studies on Enzyme Modulation and Cofactor Interactions

The interaction of this compound with enzymes can be considered from the perspective of both its calcium and L-valine components.

Influence on Metal-Dependent Enzyme Activity

Calcium ions are essential cofactors for a multitude of enzymes, often referred to as metalloenzymes. nih.gov The binding of calcium can be crucial for maintaining the structural integrity and catalytic function of these proteins. nih.govnih.gov For example, the activity of certain matrix metalloproteinases (MMPs) is modulated by calcium ions. nih.gov The removal of calcium can lead to conformational changes and a loss of enzymatic activity. nih.gov While direct studies using calcium L-valinate are lacking, it is plausible that the calcium released from this compound could influence the activity of such calcium-dependent enzymes.

Interactive Table: Examples of Calcium-Dependent Enzymes

| Enzyme | Function | Role of Calcium |

| Calmodulin | Signal transduction | Binds Ca2+ and activates other proteins |

| Protein Kinase C | Signal transduction | Required for activation and membrane association |

| α-Amylase | Starch digestion | Structural stability |

| Matrix Metalloproteinases (MMPs) | Extracellular matrix remodeling | Structural integrity and catalytic activity |

This compound as a Ligand in Enzyme-Substrate Complexes

The L-valine component of the compound can also participate in enzymatic reactions as a substrate or a ligand. While not involving calcium, a study on L-amino acid oxidase utilized a zinc(II)-L-valine complex to probe the enzyme's kinetics. nih.gov This demonstrates the ability of L-valine to form coordination complexes with metal ions and interact with enzyme active sites. nih.gov

Fundamental Biochemical Pathways and Metabolic Interactions in Non-Human Organisms or In Vitro

The study of this compound in non-human organisms and in vitro settings provides crucial insights into its biochemical behavior.

Role in Biomineralization Processes (e.g., Hydroxyapatite (B223615) Formation)

Biomineralization is a critical process in many organisms for the formation of hard tissues. The involvement of calcium and amino acids is fundamental to the formation of minerals like hydroxyapatite, the primary component of bone and teeth. nih.gov While direct studies on this compound's specific role are not extensively detailed in the provided results, the general principles of hydroxyapatite formation suggest a potential role.

Hydroxyapatite [Ca10(PO4)6(OH)2] formation is a complex process influenced by the presence of various ions and organic molecules. nih.gov Amino acids, such as the L-valine component of this compound, can influence the crystallization and morphology of hydroxyapatite. They can act as templates or inhibitors, modulating the growth of mineral crystals. For instance, in vitro studies have shown that creatine (B1669601) supplementation, another nitrogenous organic acid, can enhance the metabolic activity, differentiation, and mineralization of osteoblast-like cells. mdpi.com This suggests that amino acid derivatives can play a role in bone cell function and mineralization.

The process of bone mineralization involves the deposition of hydroxyapatite crystals within an organic matrix, primarily composed of collagen. nih.gov Non-collagenous proteins, rich in amino acids, are also crucial in regulating this process. nih.gov The presence of calcium ions is essential, and their availability can be influenced by compounds like this compound, which provides a source of both calcium and the amino acid L-valine.

Interactions with Microbial Metabolisms and Growth

Calcium and amino acids are fundamental to microbial life. Calcium ions (Ca2+) are essential macronutrients that can significantly impact microbial growth rates and are crucial for various cellular processes. nih.gov The addition of exogenous Ca2+ can influence the metabolism of microbial cells, often enhancing the production of specific metabolites. nih.gov

The amino acid component, L-valine, is one of the branched-chain amino acids (BCAAs). The human gut microbiome is known to metabolize amino acids, leading to the production of various compounds, including branched-chain fatty acids (BCFAs). nih.gov While often seen as markers of protein catabolism, BCFAs may also play roles in host metabolism. nih.gov

The growth and metabolic activity of various microorganisms can be influenced by the availability of calcium and amino acids. For instance, probiotics, which are live microorganisms, can have their viability and health benefits enhanced by the surrounding nutritional environment. mdpi.com The presence of calcium and readily available amino acids from a compound like this compound could potentially support the growth and metabolic functions of certain microbial populations.

Mechanisms of Action at the Molecular and Cellular Level (excluding physiological outcomes)

At the molecular and cellular level, the components of this compound—calcium ions and L-valine—exert their effects through various mechanisms.

Modulation of Intracellular Signaling Cascades (e.g., Calcium-Sensing Receptors)

Calcium ions are ubiquitous second messengers in intracellular signaling. nih.gov A key player in sensing extracellular calcium levels is the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. nih.govnih.gov The CaSR is crucial for maintaining calcium homeostasis. nih.gov It is activated by the binding of extracellular Ca2+. nih.gov

The CaSR can also be modulated by amino acids. L-amino acids have been identified as agonists of the receptor. nih.gov Specifically, L-Tryptophan has been shown to occupy the orthosteric agonist-binding site, initiating receptor activation. nih.gov While the direct effect of L-valine on CaSR is not explicitly detailed in the search results, the general agonistic effect of L-amino acids suggests a potential interaction.

The activation of CaSR initiates downstream signaling cascades. These can involve G proteins like Gq, Gi, G12/13, and Gs, leading to various cellular responses. nih.gov For example, the activation of phospholipase C results in the production of inositol-1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). youtube.com InsP3 then triggers the release of Ca2+ from intracellular stores like the endoplasmic reticulum, further propagating the calcium signal within the cell. nih.gov

Table 1: Key Components of Calcium-Sensing Receptor Signaling

| Component | Function |

| Calcium-Sensing Receptor (CaSR) | A G protein-coupled receptor that detects extracellular calcium levels. nih.govnih.gov |

| Calcium Ions (Ca2+) | Primary endogenous ligand for the CaSR. nih.gov |

| L-Amino Acids | Act as agonists, promoting receptor activation. nih.gov |

| G Proteins (e.g., Gq, Gi) | Transduce the signal from the activated CaSR to downstream effectors. nih.gov |

| Phospholipase C (PLC) | An enzyme activated by Gq, which cleaves PIP2 into IP3 and DAG. youtube.com |

| Inositol-1,4,5-trisphosphate (IP3) | A second messenger that binds to receptors on the endoplasmic reticulum to release Ca2+. nih.gov |

Protein-Ligand Binding Dynamics

The interaction between calcium ions and proteins is a fundamental aspect of cellular function. Calcium-binding proteins (CaBPs) play diverse roles, from enzymatic activity to signal transduction. nih.gov The binding of Ca2+ to these proteins is often characterized by specific coordination geometries and affinities. nih.gov

The binding of Ca2+ to proteins can induce significant conformational changes, which are often the basis for their regulatory function. princeton.edu For example, in calmodulin, Ca2+ binding leads to a reduction in the protein's flexibility and exposes hydrophobic regions, preparing it to interact with target proteins. princeton.edu

The affinity of proteins for Ca2+ can vary widely. Extracellular enzymes often have lower affinities (pKd = 3 to 4), consistent with the higher Ca2+ concentration in the extracellular environment (around 10^-3 M). nih.gov In contrast, intracellular calcium-modulated proteins have higher affinities (pKd between 5 and 8) to be responsive to the lower cytosolic Ca2+ concentrations (10^-6 to 10^-8 M), which can rise to 10^-6 to 10^-5 M upon stimulation. nih.gov

The amino acid residues within a protein's calcium-binding site are critical for determining its affinity and selectivity for Ca2+. Carboxylate groups from aspartate and glutamate (B1630785) residues are common ligands for Ca2+. nih.gov The specific arrangement and nature of these and other coordinating atoms dictate the binding properties.

Analytical Methodologies for Calcium;2 Amino 3 Methylbutanoate Detection and Quantification

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental in separating the components of a mixture for subsequent identification and quantification. For a compound like calcium valinate, these techniques are primarily focused on the analysis of the valine component.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids. sigmaaldrich.com For a compound that is a salt of an amino acid like calcium valinate, HPLC methods would typically focus on the quantification of the valinate anion. A simple, precise, and accurate reversed-phase HPLC (RP-HPLC) method can be developed for this purpose. jsmcentral.org

A typical HPLC system for the analysis of such compounds would consist of a C18 column with an isocratic elution mobile phase. jsmcentral.orgnih.gov Detection can be achieved using a UV detector at a specific wavelength, for instance, 210 nm. jsmcentral.org The method's validity is established through parameters like linearity, precision, accuracy, and robustness. nih.gov For instance, a linear relationship between the peak area and concentration would be established over a defined range. jfda-online.com

| Parameter | Typical Value/Range |

| Column | C18 |

| Mobile Phase | Acetonitrile and potassium dihydrogen phosphate (B84403) solution (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 204 nm |

| Linearity (r) | 0.9999 |

| Intra-day RSD | 0.1% - 0.7% |

| Inter-day RSD | 0.1% - 0.9% |

| Data derived from a study on a similar calcium-containing organic compound. jfda-online.com |

Ion Chromatography for Metal-Amino Acid Complexes

Ion chromatography (IC) is a powerful technique for the separation and determination of ions and polar molecules. wikipedia.org It is particularly well-suited for the analysis of charged molecules like amino acids and metal ions. wikipedia.org In the context of calcium valinate, IC can be used to analyze both the calcium cation and the valinate anion.

Anion-exchange chromatography can be employed to separate the valinate anion. wikipedia.org Conversely, cation-exchange chromatography is used for the separation of positively charged ions like calcium. wikipedia.org The separation is based on the affinity of the ions to the ion exchanger in the column. wikipedia.org By using a suitable eluent, the bound ions can be eluted and quantified. wikipedia.org For instance, the simultaneous determination of calcium and magnesium along with inorganic anions has been achieved using suppressed ion chromatography with a sodium carbonate-EDTA mobile phase. nih.gov The formation of anionic metal-EDTA complexes allows for their separation on an anion-exchange column. nih.gov

Recent advancements have explored the use of amino acid ionic liquids as modifiers in the mobile phase for the analysis of metal ions, including calcium. The addition of an imidazole (B134444) glycine (B1666218) ionic liquid to the nitric acid mobile phase has been shown to reduce retention time, improve peak shape, and enhance the resolution of cations. researchgate.net

Gas Chromatography (GC) with Derivatization Methods

Gas chromatography (GC) is another powerful analytical technique, but it is typically used for volatile and thermally stable compounds. Amino acids like valine are non-volatile due to their polar nature. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is necessary to convert the amino acid into a more volatile and less polar derivative suitable for GC analysis. sigmaaldrich.comyoutube.com

The derivatization process involves chemically modifying the functional groups of the amino acid. youtube.com A common method is silylation, where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comthermofisher.com The resulting derivatives are more volatile and can be readily separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). sigmaaldrich.comnih.gov

The choice of derivatization reagent and reaction conditions is crucial for achieving complete derivatization and avoiding side reactions. nih.gov For example, derivatization with methyl chloroformate/methanol has been used for the GC-MS analysis of amino acid enantiomers. nih.gov

| Derivatization Reagent | Derivative Formed | Key Advantages |

| MSTFA | Trimethylsilyl (TMS) | Volatile by-products, elutes with solvent front thermofisher.com |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) | More stable and less moisture-sensitive than TMS derivatives sigmaaldrich.com |

| Methyl Chloroformate/Methanol | Methyl ester | Enables separation of enantiomers on chiral columns nih.gov |

Elemental Analysis and Spectrometric Quantification of Calcium

To determine the total calcium content in a sample of calcium;2-amino-3-methylbutanoate, elemental analysis techniques are employed. These methods are highly sensitive and specific for the quantification of metallic elements.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a well-established and widely used technique for determining the concentration of specific metal elements in a sample. ccri.eduresearchgate.net The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. ccri.edu

For the analysis of calcium, a solution containing the sample is aspirated into a flame, which atomizes the calcium. ccri.edu A light beam from a calcium hollow cathode lamp is passed through the flame, and the amount of light absorbed at a specific wavelength (e.g., 423 nm for calcium) is proportional to the concentration of calcium atoms in the sample. ccri.edu The method requires the preparation of standard solutions of known calcium concentrations to create a calibration curve. ccri.edupdx.edu AAS is known for its high sensitivity and is a common method for determining calcium in pharmaceutical preparations and supplements. researchgate.netnih.govacs.org

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is another powerful technique for elemental analysis. nih.gov In ICP-AES, the sample is introduced into an argon plasma, which excites the atoms to higher energy levels. As the excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

ICP-AES is capable of multi-element analysis and has a wide linear dynamic range. thermofisher.com It is a robust method for the quantification of calcium in various matrices, including pharmaceutical products and dietary supplements. nih.govnih.govrsc.org The method often involves a digestion step, such as dry ashing or microwave dissolution, to prepare the sample for analysis. nih.govnih.gov

| Parameter | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) |

| Principle | Absorption of light by free atoms | Emission of light by excited atoms |

| Atomization Source | Flame | Inductively Coupled Plasma (Argon) |

| Typical Wavelength for Ca | 423 nm | Multiple characteristic wavelengths |

| Key Features | High sensitivity, single-element analysis | Multi-element capability, wide linear range |

| Sample Preparation | Dilution of sample solution | May require digestion (dry ash, microwave) |

| A comparative overview of AAS and ICP-AES for calcium analysis. |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for solid samples. The principle involves irradiating the sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then drop to fill the vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for qualitative and quantitative analysis.

For the analysis of this compound, XRF can provide a rapid determination of the total calcium content. Portable XRF (pXRF) units offer the advantage of field or on-site analysis. udel.edu A critical aspect of quantitative XRF analysis is sample preparation and matrix effects. udel.edu To achieve accurate results, samples are often prepared as pressed pellets. udel.edu The matrix, or the bulk of the sample material apart from the analyte, can absorb or enhance the fluorescent X-rays, affecting the measured intensity. Therefore, calibration standards must have a matrix similar to the unknown sample. udel.edu

For instance, a methodology for quantifying calcium in solid samples involves preparing pellets with a binder that does not interfere with the calcium fluorescence signal, such as glucose or sodium nitrate (B79036). udel.edu Calibration is performed using standard reference materials with a certified calcium concentration, like NIST SRM 1400 Bone Ash. udel.edu The intensity of the calcium K-alpha line at approximately 3.67 keV is measured and correlated with the concentration. udel.edu

Table 2: XRF Parameters for Calcium Analysis

| Parameter | Technique | Sample Preparation | Calibration |

| Instrumentation | Portable XRF (pXRF) | Solid sample pressed into a pellet with a non-interfering binder (e.g., NaNO3). udel.edu | External calibration using Standard Reference Materials (e.g., NIST SRM 1400 Bone Ash). udel.edu |

| Analytical Line | Calcium Kα | Dehydration of sample and binder, pulverization, and pressing into a tablet. udel.edu | Comparison of the area under the curve for the Ca line against certified standards. udel.edu |

Wet Chemistry and Titrimetric Methods for Complex Characterization

While instrumental methods provide high sensitivity for elemental content, wet chemistry techniques, particularly titrimetric methods, are indispensable for characterizing the stoichiometry of the calcium-valinate complex and determining the concentration of calcium in a sample.

Complexometric Titration Methods

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. byjus.com This method is widely used for determining the concentration of metal ions, including calcium. The most common titrant for this purpose is ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand that forms a very stable, water-soluble 1:1 complex with calcium ions. charleston.edunowgonggirlscollege.co.incuhk.edu.hk

The general reaction between Ca2+ and the fully deprotonated form of EDTA (Y4-) is: Ca2+ + Y4- ⇌ [CaY]2- libretexts.org

Since the reaction is pH-dependent, the titration is typically carried out in a buffered, alkaline solution (pH ~10-12) to ensure that the EDTA is in its fully deprotonated, reactive form. udel.edunowgonggirlscollege.co.in To detect the endpoint, a metal ion indicator is used. These indicators are dyes that also form complexes with calcium but do so less strongly than EDTA. researchgate.net Common indicators for calcium titration include Calmagite, Eriochrome Black T (EBT), and Patton-Reeder indicator (hydroxynaphthol blue). udel.educharleston.eduresearchgate.net

The procedure involves adding the indicator to the calcium-containing solution, which forms a colored complex (e.g., wine-red with Calmagite). charleston.educuhk.edu.hk As the standard EDTA solution is added, it first reacts with the free Ca2+ ions. At the equivalence point, when all the Ca2+ has been complexed by EDTA, the next drop of titrant displaces the indicator from the small amount of calcium-indicator complex. This releases the free indicator into the solution, causing a sharp color change (e.g., from wine-red to sky blue), signaling the endpoint of the titration. charleston.eduresearchgate.net

When analyzing a sample containing both calcium and magnesium, Eriochrome Black T is often used at pH 10, which titrates the sum of both ions. udel.edu To determine calcium alone in such a mixture, the pH can be raised to 12, which precipitates magnesium as Mg(OH)2, allowing only calcium to be titrated. udel.edu

Table 3: Key Reagents and Conditions for Complexometric Titration of Calcium

| Component | Description | Function |

| Titrant | Standardized EDTA solution (e.g., 0.01 M) | Forms a stable 1:1 complex with Ca2+ ions. libretexts.org |

| Buffer | Ammonia/Ammonium Chloride Buffer | Maintains a high pH (~10) to ensure complete reaction. charleston.edu |

| Indicator | Calmagite or Patton-Reeder | Forms a colored complex with Ca2+; color changes at the endpoint when displaced by EDTA. charleston.eduresearchgate.net |

| pH Condition | pH 10-12 | Ensures EDTA is in its deprotonated form (Y4-) for strong complexation. udel.edunowgonggirlscollege.co.in |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex substances like this compound. nih.govyoutube.com These techniques can simultaneously separate the components of a mixture and provide detailed information for their identification and quantification. youtube.com For a chelated compound, this allows for the analysis of the metal ion and the organic ligand in a single run or through complementary methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique. For the analysis of the valinate portion of the compound, the complex can be dissociated, and the resulting amino acid can be separated using liquid chromatography and detected by mass spectrometry. nih.gov Reversed-phase chromatography is a common separation mode, often requiring pre-column derivatization of the amino acid to enhance retention and detection sensitivity. youtube.comyoutube.com The mass spectrometer provides high selectivity and sensitivity, allowing for precise quantification, even in complex biological matrices. nih.govnih.gov

Ion Chromatography (IC) is another powerful technique capable of analyzing both the cation (calcium) and the amino acid ligand. nih.govnih.govnews-medical.net Cation-exchange chromatography with a mobile phase like methanesulfonic acid can be used to separate and quantify calcium. nih.govfrontiersin.org Anion-exchange chromatography can be used for the separation of amino acids, which can be detected using integrated pulsed amperometric detection (IPAD) without the need for derivatization. thermofisher.com This makes IC a versatile tool for quality control, as it can be used to verify the concentration of both key components of the chelate. However, interference from the amino acid on the calcium peak and vice versa can occur, often necessitating sample pretreatment like calcination to remove the organic component before cation analysis. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is particularly well-suited for the analysis of polar and charged species like amino acids. nih.govnih.gov It separates ions based on their charge-to-size ratio in a capillary under the influence of an electric field. Coupling CE with MS provides a fast, selective, and sensitive method for the quantitative analysis of the valinate ligand in various samples. nih.gov

Table 4: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Analyte(s) | Separation Principle | Detection Principle | Advantages |

| LC-MS/MS | Valinate (amino acid) | Reversed-Phase or HILIC | Mass Spectrometry | High sensitivity and selectivity; excellent for quantification in complex matrices. nih.govnih.gov |

| Ion Chromatography (IC) | Calcium, Valinate | Ion Exchange | Conductivity or Pulsed Amperometry | Can analyze both cation and anion; direct detection of underivatized amino acids is possible. news-medical.netfrontiersin.orgthermofisher.com |

| CE-MS | Valinate (amino acid) | Electrophoretic Mobility | Mass Spectrometry | High separation efficiency for charged molecules; requires minimal sample volume. nih.govnih.gov |

Industrial and Environmental Applications of Calcium;2 Amino 3 Methylbutanoate

Applications in Agricultural Science

Calcium;2-amino-3-methylbutanoate serves as a valuable tool in modern agriculture, primarily for its role in plant nutrition and its use in advanced fertilizer formulations. The chelated nature of this compound enhances the bioavailability of calcium to plants, leading to improved crop health and yield. ihumico.com

Calcium is a critical secondary macronutrient for plants, playing a vital role in the structural integrity of cell walls and membranes. king-boron.com A continuous supply of soluble calcium is necessary for cell growth and division. king-boron.com However, calcium is relatively immobile within the plant, and deficiencies can occur in rapidly growing tissues, leading to disorders such as blossom-end rot in tomatoes and tip burn in lettuce. customhydronutrients.comtheseedsupply.com

This compound, as a form of chelated calcium, offers an efficient way to deliver this essential nutrient to plants. The amino acid ligand, in this case, valine, helps to protect the calcium ion from interacting with other minerals in the soil and facilitates its absorption and translocation within the plant. ihumico.comtitanbiotechltd.com Foliar application of calcium amino acid chelates allows for rapid nutrient uptake through the leaves, directly addressing deficiencies in growing tissues. ihumico.comking-boron.com Studies have shown that the foliar application of amino acid and calcium chelates can significantly increase the calcium content in fruits, leading to improved quality and firmness. researchgate.netresearchgate.net

The amino acid component, valine, also contributes to plant nutrition. Amino acids are the building blocks of proteins and are involved in various metabolic processes that are essential for plant growth and development. king-boron.com

Table 1: Effects of Foliar Application of Amino Acid and Calcium Chelate on Apple Cultivars

| Treatment | Fruit Weight (g) - Golden Delicious | Fruit Weight (g) - Granny Smith | Fruit Firmness ( kg/cm ²) - Golden Delicious | Fruit Firmness ( kg/cm ²) - Granny Smith |

| Control | 145 | 150 | 6.5 | 7.0 |

| Amino Acid (2 mg/L) | 155 | 160 | 7.0 | 7.5 |

| Calcium Chelate (2 mg/L) | 160 | 165 | 7.2 | 7.8 |

| Amino Acid (2 mg/L) + Calcium Chelate (2 mg/L) | 170 | 175 | 7.8 | 8.2 |

| Amino Acid (4 mg/L) | 165 | 170 | 7.5 | 8.0 |

| Calcium Chelate (4 mg/L) | 175 | 180 | 8.0 | 8.5 |

| Amino Acid (4 mg/L) + Calcium Chelate (4 mg/L) | 185 | 190 | 8.5 | 9.0 |

Data adapted from a study on the effects of foliar application of amino acid and calcium chelate on apple trees. researchgate.net

This compound is incorporated into advanced fertilizer formulations to enhance nutrient delivery and crop performance. These fertilizers are often designed for foliar feeding or fertigation systems. theseedsupply.comkalixcpn.com The chelated form of calcium is particularly beneficial in preventing nutrient lock-up in the soil and ensuring efficient uptake by the plant. ihumico.com

Advanced fertilizers containing calcium amino acid chelates offer several advantages:

Enhanced Nutrient Absorption: The amino acid acts as a natural chelating agent, improving the plant's ability to absorb and utilize calcium. king-boron.com

Improved Crop Quality: Adequate calcium nutrition contributes to stronger cell walls, which can improve the firmness, shelf life, and marketability of fruits and vegetables. customhydronutrients.com

Increased Stress Tolerance: Stronger cell structure can enhance a plant's resistance to pests, diseases, and environmental stresses like heat and drought. customhydronutrients.com

Compatibility: These fertilizers can often be mixed with other water-soluble fertilizers and crop protection products. customhydronutrients.com

For example, some commercially available fertilizers combine amino acid-based nitrogen and calcium to provide a rapid nutrient boost and improve cell strength. theseedsupply.com Products like YaraLiva CALCINIT™, which is a calcium nitrate (B79036) fertilizer, are widely used to supply soluble calcium to crops. customhydronutrients.complantlifeco.com While not a chelate, it highlights the importance of soluble calcium in advanced fertilizers. The use of amino acid chelates, such as calcium valinate, represents a further step in improving the efficiency of calcium fertilization.

Biotechnological Production and Industrial Synthesis

The production of this compound involves two key stages: the production of the L-valine precursor and the subsequent chelation with a calcium source. Biotechnological methods are central to the production of L-valine, while chemical synthesis is employed for the chelation process.

The industrial synthesis of calcium amino acid chelates is a well-established process. titanbiotechltd.combalchem.com The general method involves reacting a soluble metal salt with one or more amino acids in an aqueous solution. usda.gov For calcium valinate, this would involve reacting a calcium salt, such as calcium chloride or calcium hydroxide (B78521), with L-valine.

The reaction conditions, such as pH, temperature, and molar ratio of the reactants, are carefully controlled to ensure the formation of a stable chelate. researchgate.net The resulting product is a complex where the calcium ion is bonded to the amino and carboxyl groups of the valine molecule. usda.govbalchem.com This "claw-like" structure protects the mineral ion and enhances its bioavailability. balchem.com

For large-scale production, methods have been developed to produce amino acid chelate compounds in a solid-state reaction after mechanical activation of the metal oxide or salt. google.com This can simplify the process and make it more suitable for industrial applications. The final product is often a powder that can be easily incorporated into various formulations. king-boron.compeptechbio.com

Table 2: General Parameters for Amino Acid Chelate Production

| Parameter | Description |

| Reactants | Metal salt (e.g., calcium chloride, calcium oxide) and amino acid (e.g., L-valine). googleapis.com |

| Solvent | Typically an aqueous environment. googleapis.com |

| pH | The pH is adjusted to optimize the chelation reaction; for example, the chelation rate for copper is highest around pH 7. researchgate.net |

| Molar Ratio | The molar ratio of amino acid to metal ion is typically 2:1 to ensure complete chelation. usda.gov |

| Drying | The final product is often spray-dried or drum-dried to obtain a stable powder. googleapis.com |

L-valine, an essential branched-chain amino acid, is the key precursor for the synthesis of this compound. The industrial production of L-valine is predominantly achieved through microbial fermentation. nih.gov Strains of Corynebacterium glutamicum and Escherichia coli are the most commonly used microorganisms for this purpose. nih.gov

Metabolic engineering and systems biology approaches have been extensively used to improve the efficiency of L-valine production in these microorganisms. This involves modifying the biochemical pathways to channel the carbon flow towards valine synthesis and reduce the formation of by-products. nih.gov The fermentation process is carried out in large-scale bioreactors under controlled conditions of temperature, pH, and nutrient supply to maximize the yield and productivity of L-valine. nih.gov

Environmental Fate and Bioremediation Potential

The environmental fate of this compound is determined by the behavior of its constituent parts: calcium and L-valine. While specific studies on the environmental fate of calcium valinate are limited, the degradation pathways of its components are well understood.

The calcium ion is a naturally occurring element in the environment and is generally considered non-toxic to aquatic organisms at typical concentrations. oxycalciumchloride.com However, excessive concentrations of any salt can have negative impacts on aquatic life and vegetation. oxycalciumchloride.com The introduction of calcium can also affect the mobility of other substances in the soil, such as uranium. berscience.org

The L-valine component is a naturally occurring amino acid and is readily biodegradable. libretexts.org In the environment, amino acids are rapidly metabolized by microorganisms as a source of carbon and nitrogen. libretexts.org The first step in the breakdown of amino acids is typically the removal of the amino group, a process known as deamination. libretexts.org The resulting carbon skeleton can then enter central metabolic pathways. libretexts.org

The chelated structure of this compound may influence its initial behavior in the environment. The biodegradation of some synthetic chelating agents, such as EDTA, can be slow. nih.gov However, natural amino acids and their derivatives are generally more susceptible to microbial degradation. nih.govnih.gov It is expected that calcium valinate would be broken down into calcium and valine, which would then follow their respective natural environmental pathways.

Some natural amino acids have been explored as environmentally friendly chelating agents for the bioremediation of heavy metal-contaminated soils. nih.gov Their biodegradability and low toxicity make them a more sustainable alternative to synthetic chelators like EDTA. nih.gov While there is no specific research on the use of calcium valinate for bioremediation, the properties of its amino acid component suggest a potential for environmentally benign applications.

Further research is needed to fully understand the environmental fate and potential ecotoxicological effects of this compound under various environmental conditions.

Interactions in Aqueous Systems and Soil

The environmental behavior of this compound is dictated by the individual properties of its constituent ions: the calcium cation (Ca²⁺) and the 2-amino-3-methylbutanoate anion, the conjugate base of the amino acid L-valine. nih.gov In aqueous systems and soil, these components can interact with their surroundings both independently and in concert.

In aqueous environments, this compound is soluble. The L-valinate anion, as an amino acid, can participate in various reactions. Studies have investigated aqueous solutions of L-valine as a potential medium for capturing carbon dioxide (CO₂). acs.org This suggests that the 2-amino-3-methylbutanoate component can interact with dissolved gases, a property relevant to industrial off-gas treatment and environmental carbon capture applications. acs.org The presence of the calcium ion can influence the solution's ionic strength and pH, which in turn can affect the solubility and reactivity of other dissolved species.

In soil systems, the interactions are more complex. The calcium ion is known to play a crucial role in soil structure and the stabilization of soil organic carbon (SOC). copernicus.orgcopernicus.orgnih.gov Research has demonstrated that calcium contributes to SOC stability even in acidic soils by binding to organic compounds rich in aromatic and phenolic groups. copernicus.orgcopernicus.org This process can protect organic matter from decomposition. copernicus.org Calcium promotes the aggregation of clay mineral particles and can increase the association between minerals and microbial byproducts derived from plant litter. nih.govresearchgate.net

The 2-amino-3-methylbutanoate component, as a readily biodegradable organic molecule, can serve as a nutrient source for soil microorganisms. europa.eu Its fate in the soil is likely rapid microbial degradation. nih.gov However, its presence alongside calcium could influence the dynamics of soil organic matter. The addition of calcium has been shown to shift microbial communities and enhance carbon use efficiency, ultimately promoting the persistence of organic matter in the soil. nih.govnih.govresearchgate.net Therefore, the application of this compound to soil could potentially influence both nutrient cycling, through the breakdown of the amino acid, and soil structure, through the action of the calcium ion.

Potential for Heavy Metal Chelation and Sequestration

Chelation is a chemical process in which a molecule, known as a chelating agent, forms multiple bonds to a single metal ion, effectively "grasping" it like a claw. riordanclinic.orgnumberanalytics.com This process transforms the metal ion into a stable, water-soluble complex that can be more easily transported or removed from a system. medicalnewstoday.com Chelating agents are widely used in industrial applications, such as wastewater treatment, and medically for treating heavy metal poisoning. numberanalytics.com

The molecule 2-amino-3-methylbutanoate (valinate) possesses structural features characteristic of a chelating agent. Like other amino acids, it has a carboxylic acid group (-COOH) and an amino group (-NH₂) attached to a central carbon atom. These functional groups can donate lone pairs of electrons to a metal ion, forming coordinate bonds and creating a stable chelate ring.

While direct studies on this compound as a primary chelating agent are not extensively documented in the reviewed literature, the chelating potential of its components is well-established. The amino acid L-valine is a natural component of plants and animals and participates in metal-binding processes within biological systems. europa.eu Furthermore, a derivative of valine, D-Penicillamine (3-mercapto-d-valine), is a well-known chelating drug used clinically to treat poisoning by heavy metals such as copper, lead, and mercury. nih.gov This demonstrates that the valine structure is an effective backbone for metal sequestration.

The potential application of this compound in environmental remediation could involve the sequestration of toxic heavy metals in soil or water. The valinate anion could bind to dissolved heavy metal ions, reducing their bioavailability and toxicity. The calcium ion in the compound would be displaced by heavy metals that have a higher affinity for the valinate. nih.gov This exchange mechanism is a fundamental principle in chelation therapy, where, for example, Calcium EDTA is used to treat lead poisoning because lead displaces the calcium from the chelate complex. riordanclinic.orgnih.gov

The table below outlines common heavy metals and established chelating agents, illustrating the type of interactions that this compound could potentially engage in.

Table 1: Examples of Chelating Agents and Targeted Heavy Metals

| Chelating Agent | Targeted Heavy Metals |

|---|---|

| Ethylenediaminetetraacetic acid (EDTA) | Lead, Cadmium, Calcium riordanclinic.orgnih.govwikipedia.org |

| Dimercaptosuccinic acid (DMSA) | Lead, Mercury, Arsenic numberanalytics.com |

| D-Penicillamine (3-mercapto-d-valine) | Copper, Lead, Mercury nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-valine |

| Calcium |

| 2-amino-3-methylbutanoate |

| Carbon dioxide |

| D-Penicillamine |

| Copper |

| Lead |

| Mercury |

| Ethylenediaminetetraacetic acid (EDTA) |

| Cadmium |

| Dimercaptosuccinic acid (DMSA) |

| Arsenic |

Future Research Directions and Emerging Areas for Calcium;2 Amino 3 Methylbutanoate

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For calcium;2-amino-3-methylbutanoate, research is anticipated to move beyond traditional batch synthesis. Emerging methodologies focus on green chemistry principles to reduce waste, energy consumption, and the use of hazardous materials.

Key areas of development include:

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., grinding or milling) to induce chemical reactions. It offers a promising sustainable alternative for producing amino acid salts, minimizing solvent waste and often increasing reaction rates.

Continuous Flow Synthesis: Moving from batch to continuous flow reactors can offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher purity, better yield, and enhanced safety. This is particularly relevant for scaling up production for industrial applications.

Biocatalytic Methods: The use of enzymes or whole-cell systems to catalyze the formation of this compound represents a highly specific and sustainable route. Future work could focus on identifying or engineering enzymes that efficiently facilitate the chelation of calcium by L-valine under mild, aqueous conditions.

A comparative look at potential synthetic routes highlights the shift towards sustainability:

Table 1: Comparison of Synthetic Routes for this compound| Synthesis Method | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established, simple setup. | High energy consumption, potential for solvent waste, less control over polymorphism. | Optimization for reduced environmental impact. |